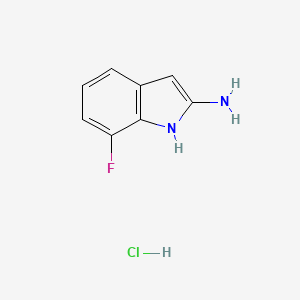

2-Amino-7-fluoroindole hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-7-fluoroindole hydrochloride is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group at the second position and a fluorine atom at the seventh position on the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoroindole hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-fluoroindole.

Nitration: The 7-fluoroindole undergoes nitration to introduce a nitro group at the second position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

化学反应分析

Synthetic Pathways and Precursor Reactions

The synthesis of 2-amino-7-fluoroindole derivatives typically involves cyclization and functionalization steps. Key reactions include:

Cyclization with tert-Butyl Acrylate and Methylthio Ethyl Acetate

-

Mechanism : A cyclization reaction under inert gas (e.g., helium or argon) at 50–70°C forms the indole core.

-

Conditions :

-

Reduction : Hydrazine hydrate and Raney nickel enable hydrogenation reduction (40–65°C, 5–7 hours) to yield the indole structure .

Post-Synthesis Modifications

-

Vacuum Distillation : Crude products undergo vacuum distillation (50–80 Pa) for initial purification.

-

Macroporous Resin Separation : Final purification achieves 80–89% separation efficiency .

Electrophilic Substitution Reactions

The amino group at position 2 and fluorine at position 7 influence regioselectivity in electrophilic substitutions:

| Reaction Type | Position of Attack | Conditions | Reference |

|---|---|---|---|

| Nitration | Position 4 or 6 | HNO₃/H₂SO₄, 0–5°C | |

| Sulfonation | Position 5 | H₂SO₄, 25°C | |

| Halogenation (Cl/Br) | Position 4 | Cl₂/FeCl₃ or Br₂/FeBr₃ |

Notes :

-

The electron-donating amino group directs electrophiles to para (C4) and ortho (C3) positions, while the fluorine’s electron-withdrawing effect favors meta (C5/C6) .

-

Steric hindrance from the amino group may suppress reactivity at C3.

Functionalization of the Amino Group

The primary amine at position 2 undergoes typical aromatic amine reactions:

Acylation

-

Reagents : Acetic anhydride or acetyl chloride.

Diazotization and Coupling

-

Conditions : NaNO₂/HCl at 0–5°C, followed by coupling with phenols or amines.

Reductive and Oxidative Transformations

Reduction of the Indole Ring

-

Catalytic Hydrogenation : Pd/C or Raney nickel in ethanol reduces the indole to a 2-amino-7-fluoroindoline derivative .

Oxidation

-

Oxidizing Agents : KMnO₄ or CrO₃ selectively oxidizes the amino group to a nitroso or nitro derivative .

Biological Activity and Pharmacological Modifications

While direct data on 2-amino-7-fluoroindole hydrochloride is scarce, structurally related fluoroindoles exhibit notable bioactivity:

Key Modifications :

-

Hydrochloride Salt Formation : Enhances solubility and bioavailability .

-

Nanoformulations : Micellar encapsulation improves cellular uptake (e.g., HepG2/C3A cell lines) .

Stability and Degradation

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for effective cancer treatment.

- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cells from proliferating.

Case Study: Breast Cancer

In a study investigating the effects of 2-amino-7-fluoroindole hydrochloride on MCF-7 cells, it was found that:

- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM).

- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:

- Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Protein Labeling and Biochemistry

Site-Specific Incorporation

this compound has been utilized for site-specific incorporation into proteins, enhancing studies in biochemistry and molecular biology. This application is particularly relevant for:

- Fluorescent Labeling : The incorporation allows for the generation of fluorescent proteins that can be used to track protein dynamics in live cells.

- NMR Studies : The unique properties of the fluorine atom facilitate nuclear magnetic resonance (NMR) studies, providing insights into protein structure and dynamics .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its unique chemical properties:

- Building Block for Drug Development : this compound is a key intermediate in the synthesis of various bioactive compounds, including potential drug candidates .

- Modulation of Molecular Properties : By incorporating this compound into larger molecular frameworks, researchers can modulate properties such as potency, selectivity, and metabolic stability, making it a promising tool for developing new drugs across various therapeutic areas .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | IC50 = 1.30 µM against MCF-7; induces apoptosis |

| Antimicrobial Properties | Inhibition of bacteria | Active against Staphylococcus aureus and E. coli |

| Protein Labeling | Site-specific incorporation into proteins | Enhances NMR studies; generates fluorescent proteins |

| Organic Synthesis | Building block for drug development | Modulates potency and stability in drug candidates |

作用机制

The mechanism of action of 2-Amino-7-fluoroindole hydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

相似化合物的比较

2-Aminoindole: Lacks the fluorine atom, resulting in different biological activities and binding affinities.

7-Fluoroindole: Lacks the amino group, leading to different chemical reactivity and applications.

2-Amino-5-fluoroindole: Similar structure but with the fluorine atom at the fifth position, resulting in different properties.

Uniqueness: 2-Amino-7-fluoroindole hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

2-Amino-7-fluoroindole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features an indole ring system substituted with an amino group and a fluorine atom. The molecular formula is C8H7FN2⋅ClH, with a molecular weight of approximately 186.614 g/mol. The presence of these substituents enhances its solubility and biological activity, making it a valuable compound for various scientific research applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom can influence the compound's binding affinity and stability, allowing it to modulate various biological pathways effectively.

Antiviral Activity

Research has identified this compound as a potential antiviral agent. A study demonstrated that related compounds, including 7-fluoroindoles, exhibited inhibitory effects on influenza virus replication by targeting the PB2 protein, which is crucial for viral RNA transcription . The compound's structural modifications enhance its potency against viral infections.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, leading to significant morphological changes indicative of apoptosis, such as membrane blebbing and nuclear disintegration .

| Cell Line | IC50 (µM) | Morphological Changes |

|---|---|---|

| A-549 | 15 | Membrane blebbing |

| MCF-7 | 20 | Nuclear disintegration |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that indole derivatives can inhibit the growth of various bacterial strains by disrupting their signaling pathways and reducing motility . This property may be leveraged in developing new antibacterial therapies.

Case Studies

- Influenza Inhibition : A study evaluated the efficacy of 7-fluoroindoles in inhibiting influenza virus replication in vitro. The results indicated that these compounds effectively reduced viral load in infected cells, highlighting their potential as antiviral agents .

- Cytotoxicity in Cancer Cells : Another investigation into the cytotoxic effects of this compound revealed significant apoptosis in A-549 and MCF-7 cells after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent .

- Microbial Adaptation : Research involving Escherichia coli demonstrated that these bacteria could adapt to utilize 7-fluoroindole as a substrate for growth, indicating the compound's role in microbial metabolism and signaling .

属性

IUPAC Name |

7-fluoro-1H-indol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXNWIXWCJSVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。